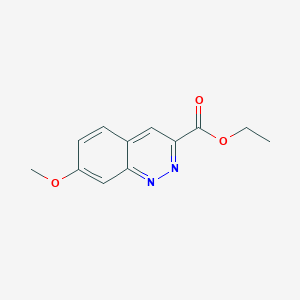
Ethyl 7-methoxycinnoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-methoxycinnoline-3-carboxylate is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of ethyl 7-methoxycinnoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 7-methoxy-3-nitrocinnoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 7-methoxycinnoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 7-methoxycinnoline-3-carboxylate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of ethyl 7-methoxycinnoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
Ethyl 7-methoxycinnoline-3-carboxylate can be compared to other cinnoline derivatives, such as:
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Similar in structure but with different functional groups, leading to varied chemical reactivity and biological activity.
Indole-3-acetic acid: A plant hormone with a different core structure but similar applications in biochemical research.
The uniqueness of this compound lies in its specific methoxy and carboxylate functional groups, which confer distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 7-methoxycinnoline-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(15)11-6-8-4-5-9(16-2)7-10(8)13-14-11/h4-7H,3H2,1-2H3 |
InChI Key |
JQHZQWKLWUIVIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C2C=C(C=CC2=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















